molecular formula C19H16N4O7 B2944977 3-(3,4-dimethoxyphenyl)-N-(3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 887883-85-4

3-(3,4-dimethoxyphenyl)-N-(3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2944977
CAS No.: 887883-85-4
M. Wt: 412.358
InChI Key: LWZOYGCAHZMDRM-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-N-(3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a tetrahydropyrimidine ring, which is substituted with a dimethoxyphenyl group and a nitrophenyl group

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-N-(3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, making it valuable in the field of synthetic organic chemistry.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and its potential as a therapeutic agent.

    Industrial Applications: It may be used in the development of new materials with specific chemical properties, such as polymers or coatings.

Mechanism of Action

Target of Action

AKOS024597205, also known as SR-01000008610, F0696-0632, SR-01000008610-1, AB00685068-01, or 3-(3,4-dimethoxyphenyl)-N-(3-nitrophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide, primarily targets the Voltage-Dependent Anion Channel (VDAC) . VDAC is a key component of the outer mitochondrial membrane and plays a crucial role in controlling the passage of metabolites between the mitochondria and the cytosol .

Mode of Action

AKOS024597205 acts as a VDAC inhibitor , reducing the channel’s conductance . In HEK-293 cells, it has been shown to inhibit selenium-induced VDAC oligomerization, cytochrome C release from mitochondria, and apoptosis . This interaction with VDAC and the resulting changes can have significant effects on cellular metabolism and survival .

Biochemical Pathways

The inhibition of VDAC by AKOS024597205 affects several biochemical pathways. By preventing the release of cytochrome C from mitochondria, it can inhibit the initiation of the intrinsic pathway of apoptosis . Additionally, by reducing VDAC conductance, it can alter the flux of metabolites between the mitochondria and the cytosol, potentially impacting energy production and other metabolic processes .

Result of Action

The primary molecular effect of AKOS024597205 is the inhibition of VDAC, leading to reduced mitochondrial-cytosolic metabolite exchange and prevention of cytochrome C release . At the cellular level, this can result in the inhibition of apoptosis and potential alterations in energy metabolism .

Preparation Methods

The synthesis of 3-(3,4-dimethoxyphenyl)-N-(3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydropyrimidine Ring: This can be achieved through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

3-(3,4-dimethoxyphenyl)-N-(3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic rings, using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

3-(3,4-dimethoxyphenyl)-N-(3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can be compared with other similar compounds, such as:

    3-(3,4-dimethoxyphenyl)-N-(4-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide: This compound has a similar structure but with a different position of the nitro group, which may affect its chemical properties and biological activity.

    3-(3,4-dimethoxyphenyl)-N-(3-aminophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-N-(3-nitrophenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O7/c1-29-15-7-6-12(9-16(15)30-2)22-18(25)14(10-20-19(22)26)17(24)21-11-4-3-5-13(8-11)23(27)28/h3-10H,1-2H3,(H,20,26)(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWZOYGCAHZMDRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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